2-(Bromomethyl)hexafluoropropan-2-ol

Description

The exact mass of the compound 2-(Bromomethyl)hexafluoropropan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Bromomethyl)hexafluoropropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)hexafluoropropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

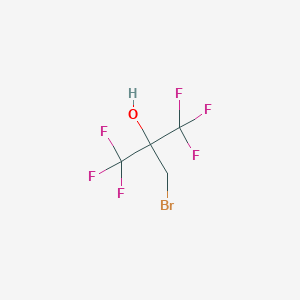

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrF6O/c5-1-2(12,3(6,7)8)4(9,10)11/h12H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGSMOCOWOKNNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457681 | |

| Record name | 2-(Bromomethyl)hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503169-76-4 | |

| Record name | 2-(Bromomethyl)hexafluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)hexafluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Bromomethyl)hexafluoropropan-2-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have emerged as critical building blocks for creating novel molecules with enhanced properties. The strategic incorporation of fluorine atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making these compounds highly valuable in the design of new pharmaceuticals and advanced materials. Among these, 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol stands out as a versatile reagent and building block. Its unique structure, featuring a reactive bromomethyl group and the sterically demanding and electron-withdrawing hexafluoroisopropyl alcohol moiety, offers a gateway to a diverse range of chemical transformations and molecular architectures.

This technical guide provides a comprehensive overview of 2-(bromomethyl)hexafluoropropan-2-ol, detailing its chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development.

Part 1: Chemical Identity and Physicochemical Properties

IUPAC Name and Synonyms

The correct and systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol .[1]

This compound is also known by several synonyms, which are often encountered in chemical supplier catalogs and scientific literature:

-

1-Bromo-2-(trifluoromethyl)-2-propanol (Note: This can be ambiguous and is less precise)

-

2-(Bromomethyl)-2-hydroxyhexafluoropropane[2]

-

1,1-Bis(trifluoromethyl)-2-bromoethan-1-ol[2]

Physicochemical Data

A summary of the key physical and chemical properties of 2-(bromomethyl)hexafluoropropan-2-ol is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃BrF₆O | [1][4] |

| Molecular Weight | 260.96 g/mol | [1][4] |

| Appearance | Clear liquid | [2] |

| Boiling Point | 101-103 °C | [2] |

| Density | 1.9 g/mL | [2] |

| pKa (Predicted) | 8.40 ± 0.29 | [2] |

The presence of the two trifluoromethyl groups significantly increases the acidity of the hydroxyl proton compared to its non-fluorinated analog, 1-bromo-2-methylpropan-2-ol. This enhanced acidity is a key feature influencing its reactivity and solubility.

Part 2: Synthesis and Reactivity

Synthesis

While specific, detailed, and peer-reviewed synthesis protocols for 2-(bromomethyl)hexafluoropropan-2-ol are not abundantly available in the public domain, its synthesis can be conceptually derived from established methodologies for the preparation of related fluorinated alcohols. A plausible synthetic route would involve the reaction of a suitable nucleophile with hexafluoroacetone, a key intermediate in the synthesis of many fluorinated compounds.[5][6]

A potential, though unconfirmed, synthetic pathway is visualized in the diagram below. This would likely involve the generation of a bromomethyl Grignard or organolithium reagent, which would then act as a nucleophile attacking the electrophilic carbonyl carbon of hexafluoroacetone.

Caption: Plausible synthetic route to 2-(Bromomethyl)hexafluoropropan-2-ol.

Chemical Reactivity

The reactivity of 2-(bromomethyl)hexafluoropropan-2-ol is dominated by the presence of the bromomethyl group, which is a good leaving group in nucleophilic substitution reactions. The two bulky and strongly electron-withdrawing trifluoromethyl groups exert significant steric and electronic effects, influencing the reaction pathways.

Nucleophilic Substitution: The primary mode of reactivity involves the displacement of the bromide ion by a variety of nucleophiles. This allows for the introduction of the hexafluoro-2-hydroxyisopropyl moiety into a wide range of molecules.

Caption: General nucleophilic substitution reaction.

Given the primary nature of the carbon bearing the bromine, an S(_N)2 mechanism is generally expected.[7] However, the steric hindrance from the adjacent bulky hexafluoroisopropyl group might slow down the reaction rate compared to less hindered primary alkyl bromides.

Potential Applications in Synthesis:

-

Ether Synthesis: Reaction with alkoxides or phenoxides can yield ethers containing the hexafluoro-2-hydroxyisopropyl group.[7]

-

Ester Synthesis: Carboxylate salts can act as nucleophiles to form corresponding esters.

-

Amine Alkylation: Primary and secondary amines can be alkylated to introduce the fluorinated substituent.

-

Thioether Synthesis: Thiolates are effective nucleophiles for the synthesis of thioethers.

Part 3: Applications in Research and Drug Development

The unique combination of a reactive handle (the bromomethyl group) and a bulky, lipophilic, and metabolically stable fluorinated alcohol makes 2-(bromomethyl)hexafluoropropan-2-ol a valuable tool for medicinal chemists.

Role as a Building Block in Drug Discovery

The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability and modulate physicochemical properties.[8] The hexafluoroisopropyl group, in particular, can serve as a lipophilic hydrogen bond donor, potentially improving cell membrane permeability and target engagement.

2-(Bromomethyl)hexafluoropropan-2-ol allows for the direct introduction of this valuable motif onto a variety of molecular scaffolds. This can be particularly useful in lead optimization campaigns to explore the structure-activity relationship (SAR) of a new chemical entity.

The Influence of the Hexafluoroisopropyl Moiety

The parent alcohol, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), is known for its unique solvent properties, including high polarity, strong hydrogen bonding capability, and low nucleophilicity.[5][8] These properties make it an effective solvent for a range of chemical transformations, including Friedel-Crafts reactions and peptide synthesis.[9][10] While 2-(bromomethyl)hexafluoropropan-2-ol is primarily a reagent rather than a solvent, the inherent properties of the hexafluoroisopropyl group it carries are imparted to the molecules it modifies.

Part 4: Safety, Handling, and Storage

Hazard Identification

2-(Bromomethyl)hexafluoropropan-2-ol is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:

-

Skin Irritation (Category 2) [1]

-

Serious Eye Irritation (Category 2) [1]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [1]

Recommended Handling Procedures

Due to its hazardous nature, strict safety protocols must be followed when handling this compound:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Inhalation: Do not breathe dust, fume, gas, mist, vapors, or spray.

-

Handling: Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and metals.

Part 5: Experimental Protocols

General Protocol for Nucleophilic Substitution with a Phenolic Nucleophile:

-

Preparation of the Nucleophile: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired phenol in a suitable aprotic solvent (e.g., tetrahydrofuran or acetonitrile).

-

Deprotonation: Add a suitable base (e.g., sodium hydride or potassium carbonate) portion-wise to the solution at 0 °C to generate the corresponding phenoxide. Allow the reaction to stir for 30-60 minutes at room temperature.

-

Addition of Electrophile: Slowly add a solution of 2-(bromomethyl)hexafluoropropan-2-ol in the same solvent to the reaction mixture.

-

Reaction: The reaction mixture may be stirred at room temperature or heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Conclusion

2-(Bromomethyl)hexafluoropropan-2-ol is a valuable and versatile fluorinated building block for organic synthesis. Its ability to introduce the unique hexafluoro-2-hydroxyisopropyl moiety into a variety of molecular structures makes it a powerful tool for researchers in medicinal chemistry and materials science. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. As the demand for novel fluorinated compounds continues to grow, the importance of reagents like 2-(bromomethyl)hexafluoropropan-2-ol in advancing drug discovery and materials innovation is set to increase.

References

A comprehensive list of references will be compiled based on the citations provided throughout the text.

Sources

- 1. EP0042408B1 - Methods of synthesizing hexafluoroisopropanol from impure mixtures and synthesis of a fluoromethyl ether therefrom - Google Patents [patents.google.com]

- 2. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]

- 3. Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2) – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 4. US3691092A - 1,1,1,3,3,3-hexafluoro-2-propanol/c1 to c4 alkanol complexes - Google Patents [patents.google.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 9. A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates - Chemical Supplier Unilong [unilongindustry.com]

- 10. 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature [mdpi.com]

An In-depth Technical Guide to 2-(Bromomethyl)hexafluoropropan-2-ol (CAS 503169-76-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Bromomethyl)hexafluoropropan-2-ol (CAS 503169-76-4), a fluorinated alcohol derivative with potential applications in chemical biology and proteomics. Drawing upon the well-documented chemistry of its parent compound, hexafluoroisopropanol (HFIP), this guide elucidates the structural features, physicochemical properties, and potential reactivity of 2-(Bromomethyl)hexafluoropropan-2-ol. While specific experimental data for this compound is limited in publicly accessible literature, this guide offers scientifically grounded insights into its probable synthesis, handling, and applications as a research chemical. Particular attention is given to its potential as a chemical probe and derivatizing agent in proteomics, leveraging the unique properties of the hexafluoroisopropyl and bromomethyl functional groups.

Introduction: The Significance of Fluorinated Alcohols in Advanced Research

Fluorinated organic compounds have garnered significant interest in medicinal chemistry and drug discovery, with approximately 20-25% of FDA-approved drugs containing at least one fluorine atom.[1] The introduction of fluorine can profoundly alter the physicochemical and biological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to protein targets. Hexafluoroisopropanol (HFIP) stands out as a particularly valuable fluorinated alcohol, exhibiting strong hydrogen bond donating capabilities, high polarity, and low nucleophilicity.[1] These properties make it a versatile solvent for a wide range of chemical transformations, capable of stabilizing cationic intermediates and activating electrophiles.[2][3][4]

This guide focuses on a specific derivative of HFIP, 2-(Bromomethyl)hexafluoropropan-2-ol, which incorporates a reactive bromomethyl group. This functionalization introduces a potent electrophilic center, suggesting its utility as a chemical tool for covalently modifying biological macromolecules, a strategy of significant interest in chemical proteomics and drug development.

Molecular Structure and Physicochemical Properties

The unique properties of 2-(Bromomethyl)hexafluoropropan-2-ol stem from its distinct molecular architecture, which combines the electron-withdrawing nature of two trifluoromethyl groups with a reactive bromomethyl moiety.

Structural Features

The structure of 2-(Bromomethyl)hexafluoropropan-2-ol is characterized by a central tertiary alcohol with two trifluoromethyl groups and a bromomethyl group attached to the same carbon atom.

Caption: Chemical structure of 2-(Bromomethyl)hexafluoropropan-2-ol.

Physicochemical Data

A summary of the key physicochemical properties of 2-(Bromomethyl)hexafluoropropan-2-ol is presented in the table below. This data is compiled from various chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 503169-76-4 | [5] |

| Molecular Formula | C₄H₃BrF₆O | [5][6] |

| Molecular Weight | 260.96 g/mol | [6] |

| Appearance | Clear liquid | [7] |

| Boiling Point | 101-103 °C | [7] |

| Density | 1.9 g/cm³ | [7] |

| pKa (Predicted) | 8.40 ± 0.29 | [7] |

Spectral Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two protons of the bromomethyl group (CH₂Br) and a singlet for the hydroxyl proton (OH). The chemical shift of the CH₂Br protons would likely be in the range of 3.5-4.5 ppm, shifted downfield due to the proximity of the electronegative bromine and the hexafluoroisopropyl group. The hydroxyl proton signal would be concentration-dependent and could appear over a wide range.

-

¹³C NMR: The carbon NMR spectrum is predicted to show four distinct signals: one for the carbon of the bromomethyl group, one for the quaternary carbon bearing the hydroxyl and trifluoromethyl groups, and one for the two equivalent trifluoromethyl carbons. The signal for the bromomethyl carbon would be expected around 30-40 ppm, while the quaternary carbon would be significantly deshielded. The trifluoromethyl carbons would appear as a quartet due to coupling with the fluorine atoms.[8][9][10]

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom and trifluoromethyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong C-F stretching bands would be expected in the 1100-1300 cm⁻¹ region.

Synthesis and Reactivity

Proposed Synthesis

A specific, validated synthesis protocol for 2-(Bromomethyl)hexafluoropropan-2-ol is not detailed in the available literature. However, a plausible synthetic route can be proposed based on the known chemistry of hexafluoroisopropanol (HFIP) and related compounds. The synthesis would likely involve the introduction of a bromomethyl group onto a suitable precursor. One potential approach could be the reaction of a protected form of 2-methyl-hexafluoropropan-2-ol with a brominating agent.

A more direct, albeit potentially challenging, route could involve the free-radical bromination of a suitable precursor, though selectivity could be an issue.

It is important to note that any proposed synthesis would require experimental validation and optimization.

Caption: Plausible synthetic pathway for 2-(Bromomethyl)hexafluoropropan-2-ol.

Chemical Reactivity

The reactivity of 2-(Bromomethyl)hexafluoropropan-2-ol is dictated by its two key functional groups: the hydroxyl group and the bromomethyl group.

-

Hydroxyl Group: The hydroxyl group, influenced by the strong electron-withdrawing effect of the two trifluoromethyl groups, is expected to be more acidic than a typical tertiary alcohol. This enhanced acidity is a hallmark of HFIP and its derivatives, making them excellent hydrogen bond donors.[1]

-

Bromomethyl Group: The bromomethyl group serves as a reactive electrophilic site. The carbon-bromine bond is susceptible to nucleophilic attack, making this compound a potential alkylating agent. This reactivity is central to its proposed applications in proteomics.

The unique combination of a highly acidic, non-nucleophilic alcohol and a reactive electrophilic handle suggests that 2-(Bromomethyl)hexafluoropropan-2-ol could be a valuable tool for specific chemical modifications under conditions where the hydroxyl group's reactivity is minimized.

Potential Applications in Proteomics and Drug Discovery

While specific applications of 2-(Bromomethyl)hexafluoropropan-2-ol are not yet widely reported, its structure suggests significant potential, particularly in the field of proteomics. One supplier markets this compound as a "specialty product for proteomics research applications".[5]

Covalent Labeling of Proteins

The primary proposed application is as a covalent labeling reagent for proteins. The bromomethyl group can react with nucleophilic residues on a protein's surface, such as the thiol group of cysteine, the imidazole group of histidine, or the epsilon-amino group of lysine.

Caption: Workflow for covalent protein labeling and analysis.

This covalent modification can be used for several purposes:

-

Activity-Based Protein Profiling (ABPP): If the compound selectively targets the active site of an enzyme, it can be used to identify and quantify enzyme activity in complex biological samples.

-

Target Identification and Validation: In drug discovery, a bioactive molecule can be appended with this reactive group to create a chemical probe. This probe can then be used to pull down its protein targets from cell lysates, allowing for their identification by mass spectrometry.

-

Mapping Protein Structure and Interactions: By cross-linking interacting proteins or labeling solvent-accessible regions, this compound could provide insights into protein conformation and complex formation.

Derivatizing Agent for Mass Spectrometry

The hexafluoroisopropyl group can enhance the ionization efficiency and fragmentation behavior of peptides in mass spectrometry. Derivatization of peptides with 2-(Bromomethyl)hexafluoropropan-2-ol could therefore improve the sensitivity and sequence coverage in proteomics experiments.[11][12][13] The fluorine atoms provide a unique mass signature that can be easily identified.

Safety and Handling

Detailed toxicological data for 2-(Bromomethyl)hexafluoropropan-2-ol is not available. However, based on its structure and the properties of related compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. The compound is predicted to be a skin and eye irritant.

Conclusion and Future Outlook

2-(Bromomethyl)hexafluoropropan-2-ol is a promising yet under-explored chemical entity. Its unique combination of a highly fluorinated, acidic alcohol and a reactive electrophilic center suggests a range of potential applications, particularly in the burgeoning field of chemical proteomics. Future research should focus on developing a robust and scalable synthesis, thoroughly characterizing its reactivity with various nucleophiles, and demonstrating its utility in specific proteomics workflows. As the demand for sophisticated chemical tools for dissecting complex biological systems continues to grow, compounds like 2-(Bromomethyl)hexafluoropropan-2-ol are poised to play an increasingly important role in advancing our understanding of biology and disease.

References

-

Alghamdi, M. (2023). Synthesis of Derivatives of Hexafluoroisopropanol. Electronic Theses and Dissertations. 2474. [Link]

-

Colomer, I., et al. (2017). Hexafluoroisopropanol as a highly versatile solvent. SciSpace. [Link]

-

Ghosh, A., et al. (2021). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. Chemical Science, 12(12), 4340-4353. [Link]

-

Leito, I., et al. (2021). Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. ResearchGate. [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)hexafluoropropan-2-ol. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum (HFIP/CDCl 3 , T = 298 K) of the CO/FS copolymer... [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr. [Link]

-

Centre for Proteome Research. (n.d.). Derivatization for proteomics. [Link]

-

Nakashima, Y., et al. (2011). Liquid chromatographic separation of proteins derivatized with a fluorogenic reagent at cysteinyl residues on a non-porous column for differential proteomics analysis. Journal of Chromatography A, 1218(22), 3466-3472. [Link]

-

Iwasaki, Y., et al. (2004). Fluorogenic Derivatization Reagents Suitable for Isolation and Identification of Cysteine-Containing Proteins Utilizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 76(3), 729-736. [Link]

Sources

- 1. "Synthesis of Derivatives of Hexafluoroisopropanol" by Meshal Alghamdi [egrove.olemiss.edu]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 2-(Bromomethyl)hexafluoropropan-2-ol | C4H3BrF6O | CID 11173021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(BROMOMETHYL)HEXAFLUOROPROPAN-2-OL | 503169-76-4 [chemicalbook.com]

- 8. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Derivatization for proteomics | Proteomics | Centre for Proteome Research [liverpool.ac.uk]

- 12. Fluorogenic derivatization reagents suitable for isolation and identification of cysteine-containing proteins utilizing high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Liquid chromatographic separation of proteins derivatized with a fluorogenic reagent at cysteinyl residues on a non-porous column for differential proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathways for 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol: A Guide for Advanced Chemical Development

An In-depth Technical Guide

Executive Summary

The 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) moiety is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic and steric properties. Its incorporation into molecular scaffolds can significantly enhance biological activity and material performance.[1][2] This guide provides a detailed technical overview of the plausible and efficient synthesis pathways for 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, a key functionalized building block. By leveraging the well-established chemistry of hexafluoroacetone and radical bromination, this document outlines a robust two-step synthetic strategy, offering field-proven insights into reaction mechanisms, experimental design, and process optimization for researchers, scientists, and drug development professionals.

The Strategic Importance of the Functionalized HFIP Moiety

The HFIP group is not merely a fluorinated alcohol; its two trifluoromethyl groups create a unique chemical environment. This functionality provides a highly acidic, sterically hindered hydroxyl group that is a potent hydrogen bond donor but a poor nucleophile.[1][3] These characteristics are highly sought after in drug design to modulate pKa, improve metabolic stability, and enhance binding affinity.

The target molecule, 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, combines this valuable HFIP core with a synthetically versatile bromomethyl handle. The C-Br bond serves as a prime reactive site for introducing the HFIP moiety into larger, more complex molecules via nucleophilic substitution, making it an invaluable intermediate for library synthesis and late-stage functionalization in drug discovery programs.

Retrosynthetic Analysis: A Logic-Driven Approach

A direct, single-step synthesis for this target is not readily found in established literature. Therefore, a logical retrosynthetic analysis is the most effective starting point for devising a viable pathway. The most apparent disconnection is the C-Br bond, suggesting a bromination reaction as the final step. This leads to a readily accessible tertiary alcohol precursor. This precursor, in turn, can be synthesized from the foundational building block of HFIP chemistry: hexafluoroacetone (HFA).[4][5]

This analysis reveals a logical and practical two-step forward synthesis, which will be the focus of this guide.

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthesis Pathway: From HFA to Functionalized Product

This section details the recommended two-step synthesis, explaining the causality behind experimental choices and providing robust, self-validating protocols.

Step 1: Synthesis of 2-Methyl-1,1,1,3,3,3-hexafluoropropan-2-ol

The foundational step is the creation of the tertiary alcohol precursor via the nucleophilic addition of a methyl group to hexafluoroacetone (HFA). HFA is a highly electrophilic ketone due to the strong electron-withdrawing effects of its two trifluoromethyl groups. A methyl Grignard reagent (e.g., methylmagnesium bromide) serves as an excellent and widely used carbon nucleophile for this transformation.

Causality Behind Experimental Design:

-

Reagent Choice: A Grignard reagent is chosen for its high reactivity and commercial availability.

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is essential. These solvents are non-protic, preventing the quenching of the highly basic Grignard reagent, and they effectively solvate the magnesium species, facilitating the reaction.

-

Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

-

Temperature Control: The initial addition is performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize potential side reactions.

Experimental Protocol: Grignard Addition

-

Setup: An oven-dried, three-necked flask is equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a condenser with an inert gas inlet, and a septum. The system is flushed with argon.

-

Reagent Preparation: Anhydrous diethyl ether (~100 mL) is added to the flask. A solution of methylmagnesium bromide (1.1 equivalents in diethyl ether) is transferred to the dropping funnel via cannula.

-

HFA Introduction: The flask is cooled to 0 °C in an ice bath. Hexafluoroacetone (HFA) gas (1.0 equivalent) is bubbled through the stirred solvent until the required mass has been added, or a pre-condensed liquid HFA is added slowly.

-

Reaction: The Grignard solution is added dropwise from the funnel to the HFA solution over 1 hour, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Workup: The reaction is carefully quenched by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by distillation to yield 2-methyl-1,1,1,3,3,3-hexafluoropropan-2-ol as a clear liquid.

Step 2: Radical Bromination of 2-Methyl-1,1,1,3,3,3-hexafluoropropan-2-ol

With the precursor in hand, the final step is the selective bromination of the methyl group. A free-radical bromination using N-bromosuccinimide (NBS) is the method of choice for this type of transformation. NBS provides a low, constant concentration of bromine, which favors substitution at the desired position over other potential reactions.

Causality Behind Experimental Design:

-

Reagent Choice: NBS is the classic reagent for selective radical bromination at allylic, benzylic, or, in this case, a sterically accessible methyl group adjacent to a quaternary center. It minimizes the formation of dibrominated and other byproducts.

-

Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction. Alternatively, initiation can be achieved photochemically with a UV lamp. AIBN is often preferred for its predictable decomposition kinetics.

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or cyclohexane is traditionally used. Modern, greener alternatives may also be considered. The solvent must be free of reactive C-H bonds that could compete in the radical reaction.

-

Reaction Control: The reaction is typically run at the reflux temperature of the chosen solvent to ensure thermal decomposition of the initiator and propagation of the radical chain. The progress can be monitored by observing the consumption of the denser NBS, which sinks, and the formation of succinimide, which floats.

Experimental Protocol: Radical Bromination

-

Setup: A round-bottom flask is charged with 2-methyl-1,1,1,3,3,3-hexafluoropropan-2-ol (1.0 equivalent), N-bromosuccinimide (1.05 equivalents), AIBN (0.02 equivalents), and anhydrous carbon tetrachloride.

-

Reaction: The flask is fitted with a reflux condenser and an inert gas inlet. The mixture is heated to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction is maintained at reflux for 4-6 hours or until all the NBS has been converted to succinimide.

-

Workup: The reaction mixture is cooled to room temperature, and the solid succinimide byproduct is removed by filtration.

-

Purification: The filtrate is carefully concentrated on a rotary evaporator to remove the solvent. The resulting crude oil is then purified by vacuum distillation to afford the final product, 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol.

Caption: Forward synthesis workflow for the target compound.

Product Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

| Property | Value | Source |

| Chemical Name | 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | - |

| CAS Number | 503169-76-4 | [6] |

| Molecular Formula | C₄H₃BrF₆O | [6] |

| Molecular Weight | 260.96 g/mol | [6] |

| Boiling Point | 101-103 °C | [6] |

| Density | ~1.9 g/mL | [6] |

| Appearance | Clear Liquid | [6] |

Safety and Handling

Appropriate safety precautions must be taken when performing this synthesis.

-

Hexafluoroacetone (HFA): A toxic, non-flammable gas. Should be handled in a well-ventilated fume hood.

-

Grignard Reagents: Highly flammable and react violently with water. Must be handled under anhydrous and inert conditions.

-

N-Bromosuccinimide (NBS): An irritant and lachrymator. Avoid inhalation and skin contact.

-

Solvents: Diethyl ether is extremely flammable. Carbon tetrachloride is a suspected carcinogen and is toxic. Handle all solvents with appropriate personal protective equipment in a fume hood.

The final product is expected to be an irritant. Standard laboratory safety protocols, including the use of safety glasses, gloves, and a lab coat, are mandatory.

Conclusion

The synthesis of 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is most effectively achieved through a two-step sequence involving the Grignard addition of a methyl group to hexafluoroacetone, followed by a selective free-radical bromination of the resulting tertiary alcohol. This pathway utilizes well-understood, reliable reactions and commercially available starting materials. The resulting functionalized HFIP building block is a valuable asset for synthetic programs in pharmaceutical and materials science, enabling the strategic incorporation of the unique hexafluoroisopropyl alcohol moiety into a diverse range of target molecules.

References

-

An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. (2024). Thieme, DOI: 10.1055/s-0044-1779594. [Link]

-

Alghamdi, M. (2023). Synthesis of Derivatives of Hexafluoroisopropanol. eGrove, University of Mississippi. [Link]

-

Synthesis of Derivatives of Hexafluoroisopropanol - ProQuest. (2023). ProQuest. [Link]

-

Alghamdi, M. (2023). Synthesis of Derivatives of Hexafluoroisopropanol. eGrove, University of Mississippi Theses. [Link]

-

Lebeuf, D., et al. (2021). Difunctionalization Processes Enabled by Hexafluoroisopropanol. ACS Organic & Inorganic Au. [Link]

-

Lebeuf, D., et al. (2021). Difunctionalization Processes Enabled by Hexafluoroisopropanol. National Institutes of Health (NIH). [Link]

-

Gandon, V., et al. (2020). Hexafluoroisopropanol‐Promoted Haloamidation and Halolactonization of Unactivated Alkenes. ResearchGate. [Link]

-

Synthesis of 2-bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane. PrepChem.com. [Link]

-

Guo, W., et al. (2022). Practical Synthesis of B(9)-Halogenated Carboranes with N-Haloamides in Hexafluoroisopropanol. Inorganic Chemistry, ACS Publications. [Link]

-

2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane. PubChem. [Link]

- Methods of synthesizing hexafluoroisopropanol from impure mixtures and synthesis of a fluoromethyl ether there

-

Hexafluoro-2-propanol. Wikipedia. [Link]

Sources

- 1. Synthesis of Derivatives of Hexafluoroisopropanol - ProQuest [proquest.com]

- 2. "Synthesis of Derivatives of Hexafluoroisopropanol" by Meshal Alghamdi [egrove.olemiss.edu]

- 3. egrove.olemiss.edu [egrove.olemiss.edu]

- 4. d-nb.info [d-nb.info]

- 5. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 6. 2-(BROMOMETHYL)HEXAFLUOROPROPAN-2-OL | 503169-76-4 [chemicalbook.com]

An In-depth Technical Guide to 2-(Bromomethyl)hexafluoropropan-2-ol: Properties, Synthesis, and Applications

Introduction

In the landscape of modern drug discovery and development, fluorinated organic molecules have emerged as indispensable tools for medicinal chemists. It is estimated that 20-25% of all FDA-approved drugs contain at least one fluorine atom, a testament to the profound impact of fluorination on molecular properties.[1] The strategic incorporation of fluorine can modulate a compound's metabolic stability, binding affinity, lipophilicity, and bioavailability. Within this context, highly fluorinated functional groups are of increasing interest for expanding the chemical space available for drug design.[1]

One such functional group of significant potential is the hexafluoroisopropanol (HFIP) moiety. This group offers a unique combination of extensive fluorination and an adjacent hydroxyl group, which acts as a potent hydrogen bond donor without significant nucleophilicity.[1][2] The incorporation of the HFIP group into small molecules has been shown to enhance their biological activity, making derivatives of hexafluoroisopropanol attractive building blocks for the synthesis of novel therapeutic agents.[1][2]

This technical guide provides a comprehensive overview of a key derivative, 2-(Bromomethyl)hexafluoropropan-2-ol . We will delve into its chemical and physical properties, explore plausible synthetic routes and reactivity, discuss its potential applications in drug development, and provide essential safety and handling information. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique properties of this fluorinated building block.

Chemical and Physical Properties

2-(Bromomethyl)hexafluoropropan-2-ol is a dense, clear liquid at room temperature. Its key physical and chemical properties are summarized in the table below. The presence of two trifluoromethyl groups significantly influences its properties, leading to a high density and a relatively low boiling point for its molecular weight. The electron-withdrawing nature of the trifluoromethyl groups also increases the acidity of the hydroxyl proton, with a predicted pKa of 8.40.[3]

| Property | Value | Source(s) |

| IUPAC Name | 2-(bromomethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | [3] |

| CAS Number | 503169-76-4 | [3] |

| Molecular Formula | C₄H₃BrF₆O | [3] |

| Molecular Weight | 260.96 g/mol | [3] |

| Appearance | Clear liquid | [3] |

| Boiling Point | 101-103 °C | [3] |

| Density | ~1.9 g/cm³ | [3] |

| pKa (Predicted) | 8.40 ± 0.29 | [3] |

Synthesis and Reactivity

A logical synthetic approach involves the Grignard reaction of hexafluoroacetone with bromomethylmagnesium bromide. This reaction is analogous to the well-established additions of Grignard reagents to ketones.

Sources

- 1. "Synthesis of Derivatives of Hexafluoroisopropanol" by Meshal Alghamdi [egrove.olemiss.edu]

- 2. egrove.olemiss.edu [egrove.olemiss.edu]

- 3. 2-(BROMOMETHYL)HEXAFLUOROPROPAN-2-OL | 503169-76-4 [chemicalbook.com]

- 4. Hexafluoroacetone - Wikipedia [en.wikipedia.org]

- 5. Hexafluoroacetone [chemeurope.com]

- 6. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling, and Storage of 2-(Bromomethyl)hexafluoropropan-2-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)hexafluoropropan-2-ol is a fluorinated alcohol containing a reactive bromine atom, making it a valuable building block in medicinal chemistry and materials science. Its unique structure, combining the steric bulk and electron-withdrawing nature of the two trifluoromethyl groups with a primary bromide, presents specific handling challenges. This guide provides a comprehensive overview of the essential safety, handling, and storage precautions necessary to work with this compound responsibly. The causality behind each recommendation is explained to foster a deeper understanding of the associated risks.

Section 1: Hazard Identification and Toxicological Profile

Understanding the inherent hazards of 2-(Bromomethyl)hexafluoropropan-2-ol is the foundation of safe laboratory practice. Based on available safety data sheets and analogy to similar halogenated compounds, the primary hazards are well-defined.[1][2][3]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Toxicological Summary: The primary routes of exposure are inhalation, skin contact, and eye contact. The molecule's structure suggests that it can act as an irritant to mucous membranes and the respiratory tract.[1][3] The presence of the bromomethyl group introduces potential alkylating activity, a characteristic that requires careful handling to avoid unwanted biological interactions. While comprehensive toxicological data for this specific molecule is limited, related compounds like 1,1,1,3,3,3-Hexafluoro-2-propanol are known to be corrosive and can cause severe skin burns and eye damage.[4][5]

Section 2: Chemical and Physical Properties

A clear understanding of the physical properties of a chemical is critical for designing safe experiments and storage solutions.

| Property | Value | Source |

| Molecular Formula | C4H3BrF6O | PubChem[2] |

| Molecular Weight | 260.96 g/mol | PubChem[2][6] |

| CAS Number | 503169-76-4 | PubChem[2] |

| Appearance | Data not specified; likely a liquid or low-melting solid | Inferred |

| Boiling Point | Data not available | |

| Solubility | Data not available; likely soluble in common organic solvents | Inferred |

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 2-(Bromomethyl)hexafluoropropan-2-ol is a certified chemical fume hood.[7] This is crucial for two main reasons:

-

Vapor Containment: To prevent inhalation of vapors that can cause respiratory irritation.[1][3]

-

Spill Containment: The contained workspace of a fume hood provides an initial barrier in the event of an accidental release.

All manipulations, including weighing, transferring, and setting up reactions, should be performed within the fume hood. Ensure that the sash is kept at the lowest practical height to maximize capture velocity.

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE must be based on a thorough risk assessment of the planned procedures.

| PPE Category | Specification and Rationale |

| Eye and Face Protection | Tightly fitting safety goggles and a face shield are mandatory.[8][9] Goggles protect against splashes, while the face shield provides an additional layer of protection for the entire face. |

| Hand Protection | Wear nitrile or neoprene gloves.[7] It is critical to inspect gloves for any signs of degradation or pinholes before use.[9] Given the halogenated nature of the compound, double-gloving is a recommended best practice. Contaminated gloves should be removed and disposed of immediately, followed by hand washing. |

| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required.[7] For larger-scale operations or when there is a significant risk of splashing, a chemically resistant apron should be worn over the lab coat. |

| Respiratory Protection | For routine operations within a functioning fume hood, respiratory protection is not typically required. However, in the event of a spill or a failure of engineering controls, a respirator with an appropriate organic vapor cartridge may be necessary.[5] |

Section 4: Safe Handling Protocols

A systematic workflow minimizes the risk of exposure and accidental release. The following protocol should be adapted to specific experimental needs.

Pre-Experiment Checklist

-

Verify that the chemical fume hood has a current certification.

-

Ensure that the safety shower and eyewash station are accessible and unobstructed.[8]

-

Assemble all necessary PPE and inspect it for defects.

-

Locate the appropriate spill kit and fire extinguisher. A Class D fire extinguisher should be available if reactive metals are in use.[8]

-

Prepare a quenching solution (e.g., a 10% aqueous solution of sodium thiosulfate for reactions involving bromine) and have it ready in an ice bath.[10]

Step-by-Step Handling Procedure

-

Transport: Transport the chemical in a secondary container to the fume hood.

-

Transfer: Conduct all transfers of the material within the fume hood. Use a syringe or cannula for liquid transfers to minimize vapor release.

-

Reaction Setup: Set up the reaction apparatus securely within the fume hood. If the reaction is expected to be exothermic, prepare an ice bath for temperature control.[10]

-

Post-Handling: After use, tightly close the primary container. Decontaminate any surfaces that may have come into contact with the chemical.

-

Glove Removal and Hand Washing: Remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly with soap and water after handling is complete.[11]

Workflow for Safe Handling

Caption: A logical workflow for the safe handling of 2-(Bromomethyl)hexafluoropropan-2-ol.

Section 5: Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Conditions: Store in a cool, dry, and well-ventilated area.[1][4] The container should be kept tightly closed to prevent the ingress of moisture and the escape of vapors.[1][4]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4][12] The reactivity of the bromomethyl group makes it susceptible to nucleophilic attack, and the alcohol functionality can react with strong acids and bases.

-

Segregation: Store this compound segregated from other chemicals, particularly those with which it could react violently. Halogenated compounds should be stored in their own designated area of a chemical storage cabinet.[11]

-

Container: Use the original manufacturer's container. If transferring to a new container, ensure it is properly labeled with the full chemical name, CAS number, and all relevant GHS hazard pictograms.

Section 6: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate its consequences.

Exposure Response

-

Inhalation: Immediately move the affected person to fresh air.[1][3] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9] Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[4][9] Rinse the mouth with water and seek immediate medical attention.

Spill Response

For small spills within a fume hood:

-

Alert personnel in the immediate area.

-

Wear appropriate PPE, including double gloves and eye/face protection.

-

Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[4]

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

For large spills or spills outside of a fume hood:

-

Evacuate the laboratory immediately.

-

Alert your institution's emergency response team.

-

Close the laboratory doors and post a warning sign.

-

Do not re-enter the area until it has been cleared by safety professionals.

Diagram for Emergency Spill Response

Caption: A decision tree for responding to a spill of 2-(Bromomethyl)hexafluoropropan-2-ol.

Section 7: Waste Disposal

Chemical waste must be handled in accordance with all local, state, and federal regulations.

-

Waste Streams: 2-(Bromomethyl)hexafluoropropan-2-ol and any materials contaminated with it should be disposed of as halogenated organic waste.[11][13]

-

Containerization: Collect waste in a clearly labeled, leak-proof container. The container must be compatible with the chemical; polyethylene containers are generally suitable.[11]

-

Labeling: The waste container must be labeled "Hazardous Waste" and list all contents, including the full name of 2-(Bromomethyl)hexafluoropropan-2-ol.

-

Disposal Method: Do not dispose of this chemical down the drain.[11] Arrange for pickup by your institution's environmental health and safety department. Given its high fluorine content, specialized high-temperature incineration may be required for complete destruction.[14][15]

Conclusion

2-(Bromomethyl)hexafluoropropan-2-ol is a reactive and potentially hazardous compound that demands respect and careful handling. By understanding its properties, implementing robust engineering controls, consistently using the correct PPE, and adhering to established safe handling and emergency protocols, researchers can effectively mitigate the risks associated with its use. This proactive approach to safety is not just a matter of compliance but is fundamental to responsible scientific practice.

References

- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024).

- 2-(BROMOMETHYL)HEXAFLUOROPROPAN-2-OL - Safety Data Sheet - ChemicalBook. (2025).

- 2-(Bromomethyl)hexafluoropropan-2-ol | C4H3BrF6O | CID 11173021 - PubChem.

- Halogenation of Alcohols: A Comprehensive Guide to the Functional Group Transformations. (2024).

- 2-(BROMOMETHYL)HEXAFLUOROPROPAN-2-OL Safety Data Sheets - Echemi.

- US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents.

- 2-(BROMOMETHYL)HEXAFLUOROPROPAN-2-OL | 503169-76-4 - ChemicalBook. (2025).

- 2-(Bromomethyl)hexafluoropropan-2-ol | CAS 503169-76-4 | SCBT.

- Bromine: incident management - GOV.UK.

- Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS - Yale Environmental Health & Safety.

- Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.

- Bromination safety - YouTube. (2024).

- SAFETY DATA SHEET - TCI Chemicals.

- Technical Support Center: Handling and Quenching Reactions with Brominated Compounds - Benchchem.

- Guidelines for Disposing of PFAs - MCF Environmental Services. (2023).

- Proper disposal of chemicals - Sciencemadness Wiki. (2025).

- Halogenated Solvents.

- Incident management: brominated flame retardants - GOV.UK.

- Safety Data Sheet. (2016).

- PSFC Halogenated Solvents.

- SAFETY DATA SHEET - Fisher Scientific. (2011).

- Hexafluoro-2-propanol - Wikipedia.

- General Safety Handling Consideration - Alfa Chemistry.

- PFAS Destruction Method Recovers Valuable Fluorine - Lab Manager Magazine. (2025).

- SAFETY DATA SHEET - Fisher Scientific. (2024).

- 2-(Bromomethyl)-1,1,1,3,3,3-hexafluoropropane - PubChem.

- 503169-76-4|2-(BRomomethyl)hexafluoropropan-2-ol|BLD Pharm.

- 2-(Bromomethyl)hexafluoropropan-2-ol | CAS 503169-76-4 | SCBT.

- SAFETY DATA SHEET - Sigma-Aldrich. (2024).

Sources

- 1. 2-(BROMOMETHYL)HEXAFLUOROPROPAN-2-OL - Safety Data Sheet [chemicalbook.com]

- 2. 2-(Bromomethyl)hexafluoropropan-2-ol | C4H3BrF6O | CID 11173021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. fishersci.com [fishersci.com]

- 13. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 14. epa.gov [epa.gov]

- 15. mcfenvironmental.com [mcfenvironmental.com]

An In-depth Technical Guide to the Discovery and History of Fluorinated Alcohols in Synthesis

Abstract: Fluorinated alcohols, particularly 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged from relative obscurity to become indispensable tools in modern organic synthesis. Their unique combination of properties—strong hydrogen bond-donating ability, high polarity and ionizing power, low nucleophilicity, and the ability to stabilize charged intermediates—has enabled a vast array of challenging chemical transformations. This guide provides a comprehensive overview of the historical development and discovery of these remarkable solvents, tracing their journey from laboratory curiosities to powerful reagents and reaction media. We will delve into the mechanistic underpinnings of their reactivity, explore their diverse applications in catalysis, C-H functionalization, and peptide chemistry, and provide practical experimental protocols for their use. This exploration is designed for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of fluorinated alcohols in their synthetic endeavors.

Introduction: The Dawn of a New Solvent Class

The story of fluorinated alcohols in synthesis is not one of a single, dramatic discovery, but rather a gradual recognition of their extraordinary potential. The field of organofluorine chemistry itself began to blossom in the mid-19th century, with the first synthesis of an organofluorine compound, benzoyl fluoride, reported by Alexander Borodin in 1862.[1] However, the unique properties of fluorinated alcohols would not be fully appreciated for another century.

Early Encounters: The First Syntheses of Fluorinated Alcohols

The industrial synthesis of 2,2,2-trifluoroethanol (TFE) is typically achieved through the hydrogenation or hydride reduction of trifluoroacetic acid derivatives, such as its esters or acyl chloride.[2] Another method involves the hydrogenolysis of compounds with the general formula CF₃−CHOH−OR.[2] Hexafluoroisopropanol (HFIP) is primarily synthesized from hexafluoroacetone (HFA), with common methods including liquid-phase, gas-phase, and Meerwein–Ponndorf–Verley (MPV) reductions.[3] While the MPV method is suitable for laboratory-scale synthesis, liquid-phase hydrogenation is more common for industrial production.[3]

Unveiling Unique Properties: A Trifecta of Reactivity

The synthetic utility of fluorinated alcohols stems from a unique combination of physical and chemical properties that distinguish them from their non-fluorinated counterparts.[4][5]

-

Strong Hydrogen Bond-Donating Ability: The electron-withdrawing nature of the fluorine atoms significantly increases the acidity of the hydroxyl proton, making TFE and HFIP potent hydrogen bond donors.[6] This allows them to activate electrophiles and stabilize anionic intermediates and transition states.

-

High Polarity and Ionizing Power: Fluorinated alcohols are highly polar solvents capable of dissolving a wide range of substrates, including those with low solubility in common organic solvents.[7][8] Their high ionizing power facilitates reactions that proceed through cationic intermediates.[7][9]

-

Low Nucleophilicity: Despite being alcohols, the electron-withdrawing fluorine atoms render the oxygen atom significantly less nucleophilic.[4][9] This property allows them to be used as non-participating solvents in reactions that are sensitive to nucleophilic attack.

These properties are summarized in the table below:

| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Ethanol | Isopropanol |

| pKa | 12.4 | 9.3 | 16.0 | 17.1 |

| Boiling Point (°C) | 74 | 59 | 78 | 82 |

| Density (g/mL) | 1.39 | 1.60 | 0.79 | 0.79 |

From Curiosity to Mainstay: The Initial Recognition of their Potential

The initial applications of fluorinated alcohols were often as specialized solvents for spectroscopic studies or for dissolving recalcitrant polymers. However, synthetic chemists soon began to recognize their potential to influence reaction outcomes. Early examples of their use in synthesis often involved leveraging their high polarity and acidity to promote reactions that would otherwise require harsh conditions or strong acid catalysts.

The "TFE" and "HFIP" Revolution: A Tale of Two Alcohols

While a variety of fluorinated alcohols exist, TFE and HFIP have become the undisputed workhorses of modern organic synthesis.[10] Their distinct properties make them suitable for a wide range of applications, from promoting simple acid-catalyzed reactions to enabling complex, transition-metal-catalyzed transformations.

2,2,2-Trifluoroethanol (TFE): The Workhorse

TFE is a versatile solvent that has found widespread use in a variety of synthetic transformations.[11][12] Its ability to act as a strong hydrogen bond donor and its relatively low cost have made it an attractive alternative to more traditional polar aprotic solvents.

One of the earliest and most impactful applications of TFE was in oxidation reactions, particularly those involving hydrogen peroxide. The strong hydrogen bonding between TFE and H₂O₂ activates the oxidant, allowing for the efficient and selective oxidation of a variety of substrates, including sulfides to sulfoxides and alkenes to epoxides, often without the need for a metal catalyst.[13]

TFE has proven to be an invaluable solvent in peptide chemistry.[14] Its ability to disrupt intermolecular hydrogen bonding and promote the formation of helical secondary structures in peptides has been instrumental in both peptide synthesis and conformational studies.[6][15] TFE can enhance the solubility of growing peptide chains and minimize aggregation, leading to higher yields and purities in solid-phase peptide synthesis.

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): The Powerhouse

HFIP is an even more potent hydrogen bond donor and a more polar solvent than TFE.[7] Its exceptional ability to stabilize cationic intermediates has made it the solvent of choice for a wide range of challenging transformations, particularly in the realm of C-H functionalization.[7][16]

The high ionizing power of HFIP has been harnessed to promote reactions that proceed through highly electrophilic intermediates.[9] For example, the Friedel-Crafts acylation of arenes can be carried out under mild conditions in HFIP without the need for a traditional Lewis acid catalyst. The solvent itself acts as a proton donor to activate the acylating agent. Furthermore, the ability of HFIP to stabilize radical cations has been exploited in a variety of oxidative cyclization and functionalization reactions.[17]

Perhaps the most significant impact of HFIP on modern organic synthesis has been in the field of transition-metal-catalyzed C-H functionalization.[16][18] The use of HFIP as a solvent has been shown to dramatically enhance the reactivity and selectivity of a wide range of C-H activation reactions, including those catalyzed by palladium, rhodium, and iridium.[19] The precise role of HFIP in these reactions is often multifaceted, involving stabilization of the active catalyst, assistance in the C-H cleavage step, and promotion of the desired reductive elimination.

Mechanistic Insights: Understanding the "Magic" of Fluorinated Alcohols

The remarkable effects of fluorinated alcohols on chemical reactivity are a consequence of their unique solvent properties and their ability to engage in specific intermolecular interactions.

The Role of Hydrogen Bonding Networks and Solvent Aggregates

In the liquid state, fluorinated alcohols form complex hydrogen-bonding networks. These networks can organize substrate molecules, pre-disposing them for reaction and lowering the activation energy of the transition state. The ability of these solvents to act as both hydrogen bond donors and acceptors allows them to solvate both anionic and cationic species effectively.

Caption: Hydrogen bonding network of fluorinated alcohols activating a substrate.

Stabilization of Charged Intermediates and Transition States

A key factor in the success of many reactions in fluorinated alcohols is their ability to stabilize charged intermediates and transition states.[20] The high polarity and ionizing power of these solvents effectively solvate both cations and anions, lowering the energy of charged species and accelerating reactions that proceed through such intermediates.

Caption: Stabilization of a transition state by a fluorinated alcohol solvent.

The "Fluorine Effect" on Reactivity and Selectivity

The presence of fluorine atoms not only imparts the unique properties discussed above but can also lead to more subtle effects on reactivity and selectivity. The "fluorous" nature of these solvents can lead to phase separation at elevated temperatures, which can be exploited for catalyst recycling. Furthermore, the specific interactions between fluorinated solvents and fluorinated reagents or catalysts can lead to enhanced reaction rates and selectivities.

Modern Applications and Future Outlook

The applications of fluorinated alcohols in synthesis continue to expand at a rapid pace. Their use is no longer limited to academic laboratories, as they are increasingly being adopted in industrial settings for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Fluorinated Alcohols in Asymmetric Catalysis

The ability of fluorinated alcohols to promote the formation of well-defined hydrogen-bonding networks has been exploited in the development of new asymmetric catalytic reactions. Chiral catalysts can interact with substrates through a network of hydrogen bonds involving the fluorinated alcohol solvent, leading to high levels of enantioselectivity.

Applications in Green and Sustainable Chemistry

Fluorinated alcohols offer several advantages from a green chemistry perspective. Their ability to promote reactions without the need for metal catalysts or strong acids reduces the generation of hazardous waste.[5] Furthermore, the high stability and low boiling points of TFE and HFIP facilitate their recovery and reuse.

Emerging Fluorinated Alcohols and their Potential

Research into new fluorinated alcohols with tailored properties is an active area of investigation. The development of new synthetic methods for accessing a wider range of fluorinated alcohols will undoubtedly lead to the discovery of new and exciting applications in synthesis.[21][22]

Experimental Protocols: A Practical Guide

To illustrate the practical utility of fluorinated alcohols, two representative experimental protocols are provided below.

Representative Protocol 1: Oxidation of a Sulfide to a Sulfoxide using TFE

This protocol describes the metal-free oxidation of thioanisole to methyl phenyl sulfoxide using hydrogen peroxide in TFE.

Step-by-Step Methodology:

-

To a solution of thioanisole (1.0 mmol) in 2,2,2-trifluoroethanol (2.0 mL) is added a 30% aqueous solution of hydrogen peroxide (1.1 mmol).

-

The reaction mixture is stirred at room temperature for 4 hours.

-

Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired methyl phenyl sulfoxide.

Representative Protocol 2: Friedel-Crafts Acylation using HFIP as a Solvent and Promoter

This protocol describes the Friedel-Crafts acylation of anisole with acetic anhydride in HFIP.

Step-by-Step Methodology:

-

To a solution of anisole (1.0 mmol) in 1,1,1,3,3,3-hexafluoroisopropanol (2.0 mL) is added acetic anhydride (1.2 mmol).

-

The reaction mixture is stirred at 60 °C for 12 hours.

-

Upon completion of the reaction, the mixture is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired 4-methoxyacetophenone.

Conclusion

The discovery and development of fluorinated alcohols as reaction media have revolutionized many areas of organic synthesis. Their unique ability to promote a wide range of chemical transformations under mild and often catalyst-free conditions has made them indispensable tools for both academic and industrial chemists. As our understanding of the subtle and complex roles that these solvents play in chemical reactions continues to grow, we can expect to see even more innovative and powerful applications of fluorinated alcohols in the years to come.

References

-

eGrove. (n.d.). Synthesis of Derivatives of Hexafluoroisopropanol. University of Mississippi. Retrieved from [Link]

-

Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. (2021, February 10). PMC. Retrieved from [Link]

-

Armaly, A. M., & Koehn, K. R. K. (2022, July 17). HFIP in Organic Synthesis. ACS Publications. Retrieved from [Link]

-

Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. (n.d.). American Chemical Society. Retrieved from [Link]

-

Overview on the history of organofluorine chemistry from the viewpoint of material industry. (n.d.). Retrieved from [Link]

-

Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. (2025, August 5). Retrieved from [Link]

-

Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. (2016, January 14). Retrieved from [Link]

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. (n.d.). Retrieved from [Link]

-

Lu, X.-Y., Gao, M.-T., Yu, L.-J., Pan, H.-Y., Zhang, X., Huang, R., Yang, K., Shui, F.-Y., Song, Y.-W., & Yang, G.-X. (2023, February 28). Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols. Royal Society of Chemistry. Retrieved from [Link]

-

Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. (n.d.). arkat usa. Retrieved from [Link]

-

Computational Study of a Copper-Catalyzed Synthesis of Fluoroalcohols from Alkylboranes and Ketones. (n.d.). PMC. Retrieved from [Link]

-

Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. (2019, July). ResearchGate. Retrieved from [Link]

-

2,2,2-Trifluoroethanol. (n.d.). Wikipedia. Retrieved from [Link]

-

Trifluoroethanol Definition. (n.d.). Fiveable. Retrieved from [Link]

-

2,2,2-Trifluoroethanol. (n.d.). Grokipedia. Retrieved from [Link]

-

Fluoroalcohol. (n.d.). Wikipedia. Retrieved from [Link]

-

Electrophilic Activation of Hydrogen Peroxide: Selective Oxidation Reactions in Perfluorinated Alcohol Solvents. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Bégué, J., Bonnet-Delpon, D., & Crousse, B. (2004, April 20). Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. Semantic Scholar. Retrieved from [Link]

-

The Science Behind 2,2,2-Trifluoroethanol: Properties and Applications in Research. (n.d.). Retrieved from [Link]

-

2,2,2-Trifluoroethanol (TFE). (n.d.). Solvay. Retrieved from [Link]

-

Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. (2022, January 12). ACS Publications. Retrieved from [Link]

-

A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Fluorinated Alcohols: A New Medium for Selective and Clean Reaction | Semantic Scholar [semanticscholar.org]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. egrove.olemiss.edu [egrove.olemiss.edu]

- 10. Fluoroalcohol - Wikipedia [en.wikipedia.org]

- 11. fiveable.me [fiveable.me]

- 12. solvay.com [solvay.com]

- 13. researchgate.net [researchgate.net]

- 14. A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates - Chemical Supplier Unilong [unilongindustry.com]

- 15. grokipedia.com [grokipedia.com]

- 16. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245 - American Chemical Society [acs.digitellinc.com]

- 22. Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

A Theoretical and Computational Guide to 2-(Bromomethyl)hexafluoropropan-2-ol: Unveiling its Physicochemical Landscape for Drug Discovery

This in-depth technical guide provides a comprehensive theoretical framework for the study of 2-(Bromomethyl)hexafluoropropan-2-ol. Designed for researchers, computational chemists, and professionals in drug development, this document elucidates the core principles and practical methodologies for a thorough computational analysis of this promising, yet understudied, fluorinated alcohol. By leveraging established quantum chemical methods, we will explore its electronic structure, conformational preferences, and reactivity profile, offering insights that are crucial for its application in medicinal chemistry.

The Significance of 2-(Bromomethyl)hexafluoropropan-2-ol in Modern Drug Design

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, with 20-25% of all pharmaceuticals containing at least one fluorine atom.[1] Highly fluorinated moieties like the hexafluoroisopropanol (HFIP) group are of particular interest.[1] The parent compound, hexafluoroisopropanol, is a polar solvent with strong hydrogen-bonding capabilities, low nucleophilicity, and the ability to stabilize reactive intermediates.[2] These unique properties make HFIP and its derivatives valuable building blocks in the synthesis of novel therapeutic agents.[1]

2-(Bromomethyl)hexafluoropropan-2-ol, with its reactive bromomethyl handle, presents a unique scaffold for the introduction of the hexafluoroisopropanol moiety into a wider range of molecular architectures. A deep understanding of its intrinsic physicochemical properties through theoretical studies is paramount to unlocking its full potential in the design of next-generation pharmaceuticals.

Unveiling the Molecular Architecture: A Computational Approach

A foundational aspect of understanding any molecule is to delineate its three-dimensional structure and the interplay of forces that govern its shape. For 2-(Bromomethyl)hexafluoropropan-2-ol, a systematic computational approach is essential.

Computational Methodology: The Synergy of Theory and Accuracy

The selection of an appropriate theoretical model is critical for obtaining reliable results. Density Functional Theory (DFT) offers a robust balance between computational cost and accuracy for systems of this nature.

Protocol for Geometry Optimization and Frequency Calculations:

-

Initial Structure Generation: Construct the 3D structure of 2-(Bromomethyl)hexafluoropropan-2-ol using a molecular builder such as Avogadro.

-

Conformational Search: Due to the presence of rotatable bonds (C-C and C-O), a thorough conformational search is necessary to identify the global minimum energy structure. This can be achieved through systematic rotation of dihedral angles or by using molecular dynamics simulations.

-